molecular formula C18H32O3 B1253805 (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid

(9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid

Cat. No.: B1253805
M. Wt: 296.4 g/mol
InChI Key: HNICUWMFWZBIFP-WHLLTAFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(13S)-13-hydroxyoctadeca-9,11-dienoic acid is a lipid.

Scientific Research Applications

Synthesis and Chemical Transformation

  • Chemoenzymatic Synthesis : The compound was synthesized using the hydroxynitrile lyase from Hevea brasiliensis, demonstrating its utility in chemoenzymatic synthesis processes (Johnson & Griengl, 1997).
  • Transformation in Acidic Conditions : Under acidic conditions, this acid undergoes unique nitrosative breakdown, forming novel nitro-2-oximinoalk-3-enal products, showcasing its reactivity and potential for creating diverse derivatives (Napolitano et al., 2002).

Biological and Health-Related Research

  • Impact on Bitter Taste in Food : This compound is identified as a bitter-tasting lipid in pea-protein isolates, contributing to the understanding of flavor profiles in food products (Gläser et al., 2021).
  • Role in Platelet Metabolism : It inhibits thromboxane A2 synthesis and stimulates 12-HETE production in human platelets, indicating its significance in blood platelet function (Setty et al., 1987).
  • Involvement in Skin Physiology : The acid is found in normal human skin lipids, suggesting a role in skin physiology, possibly related to an omega-6 oxygenase (Baer et al., 1991).

Environmental and Ecological Applications

  • Natural Product Isolation : Isolated from Bombyx mori droppings, highlighting its presence in natural ecosystems and potential for ecological studies (Park et al., 2014).

Applications in Analytical Chemistry

  • Steric Analysis : Used in the steric analysis of hydroxy acids, demonstrating its application in analytical chemistry to understand stereochemical configurations (Garscha & Oliw, 2007).

Properties

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+/t17-/m0/s1

InChI Key

HNICUWMFWZBIFP-WHLLTAFYSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/CCCCCCCC(=O)O)O

SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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